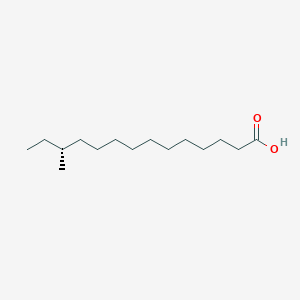

(12R)-12-methyltetradecanoic acid

Beschreibung

Contextualization of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more alkyl branches on the carbon chain. nih.gov Unlike their straight-chain counterparts, this structural feature imparts unique physical and chemical properties, such as lower melting points and altered membrane fluidity. BCFAs are integral components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane function, particularly in response to environmental stress. nih.gov In higher organisms, BCFAs are obtained through diet, primarily from dairy products, ruminant meat, and fermented foods, and have been associated with various health benefits. nih.govrsc.org Research has indicated their involvement in intestinal health, immune regulation, and potential anti-inflammatory and anti-carcinoma activities. nih.gov

Significance of (12R)-12-methyltetradecanoic Acid as a Bioactive Molecule

This compound, an anteiso-C15:0 fatty acid, has been identified as a potent bioactive molecule with diverse effects. nih.gov Its significance stems from its ability to modulate biological processes in various organisms, ranging from bacteria to invertebrates and even human cancer cells.

One of the well-documented activities of this compound is its ability to inhibit the swarming motility of the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium utilizes surfactants, including rhamnolipids and their precursors, to facilitate this form of surface translocation. nih.gov Research has shown that this compound represses the extracellular production of these surfactants, thereby impeding the swarming behavior. nih.gov This effect is linked to the reduced expression of genes essential for surfactant biosynthesis, such as the rhlAB operon. nih.gov

Furthermore, this compound has demonstrated significant antifouling properties. It effectively inhibits the larval settlement of the marine polychaete Hydroides elegans, a common biofouling organism. researchgate.net The mechanism underlying this activity involves the modulation of gene expression in the larvae. Specifically, it has been shown to down-regulate the expression of Ran GTPase activating protein (GAP) and up-regulate the expression of ATP synthase. nih.gov

In the context of human health, studies have revealed the anti-proliferative potential of this compound against various cancer cell lines, with IC50 values ranging from 17.99 to 35.44 µg/ml. nih.gov This inhibitory effect is associated with the induction of apoptosis and the inhibition of the 5-lipoxygenase pathway, leading to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite that can promote cancer cell survival. nih.gov

Historical Overview of Research on this compound

The discovery and subsequent investigation of this compound are rooted in the broader exploration of natural products from marine microorganisms. The initial significant report on this compound's bioactivity came from the screening of extracts from a marine bacterium, Streptomyces sp. UST040711-290, isolated from deep-sea sediment. This research, published in the late 2000s, identified 12-methyltetradecanoic acid as the active compound responsible for the observed potent antifouling activity against the larvae of Hydroides elegans.

Following its discovery, further research focused on elucidating its mechanism of action. Studies in the early 2010s detailed its effects on gene expression in H. elegans larvae and its ability to inhibit swarming motility in P. aeruginosa. Around the same period, its potential as an anti-cancer agent began to be explored, with studies demonstrating its pro-apoptotic and anti-proliferative effects on prostate cancer cells. While the natural (12R)-enantiomer is the focus of much of the bioactivity research, methods for the enantioselective synthesis of related chiral fatty acids have been developed, which are crucial for structure-activity relationship studies and for providing pure material for biological testing. nih.govchemrxiv.org The timeline of fatty acid research, in general, has progressed from their initial identification as essential nutrients in the early 20th century to the current focus on the specific bioactive properties of individual fatty acids like this compound. issarice.comnih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| 5-hydroxyeicosatetraenoic acid |

| rhamnolipids |

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H30O2 | PubChem |

| Molecular Weight | 242.4 g/mol | PubChem |

| CAS Number | 5746-58-7 (for S-isomer) | o2h discovery |

| Appearance | Solid | Cayman Chemical |

| Solubility | Soluble in Chloroform, Ethanol, Ether, Methanol (B129727) | Cayman Chemical |

| Synonyms | (12R)-anteiso-C15:0, (R)-12-Methylmyristic acid | --- |

Reported Bioactivities of this compound

| Bioactivity | Target Organism/Cell Line | Effect | Concentration / IC50 | Reference |

| Anti-proliferative | PC-3 (Prostate Cancer) | Inhibition of cell proliferation | 17.99 µg/ml | nih.gov |

| Anti-proliferative | LNCaP (Prostate Cancer) | Inhibition of cell proliferation | 20.45 µg/ml | nih.gov |

| Anti-proliferative | DU-145 (Prostate Cancer) | Inhibition of cell proliferation | 35.44 µg/ml | nih.gov |

| Antifouling | Hydroides elegans (larvae) | Inhibition of larval settlement | - | researchgate.net |

| Inhibition of Swarming Motility | Pseudomonas aeruginosa PAO1 | Repression of surfactant production | - | nih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H30O2 |

|---|---|

Molekulargewicht |

242.40 g/mol |

IUPAC-Name |

(12R)-12-methyltetradecanoic acid |

InChI |

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m1/s1 |

InChI-Schlüssel |

XKLJLHAPJBUBNL-CQSZACIVSA-N |

Isomerische SMILES |

CC[C@@H](C)CCCCCCCCCCC(=O)O |

Kanonische SMILES |

CCC(C)CCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Occurrence and Distribution of 12r 12 Methyltetradecanoic Acid

Natural Sources and Organisms

The presence of (12R)-12-methyltetradecanoic acid has been identified in several natural contexts, highlighting its role in the biochemistry of various organisms.

Bacteria, particularly those of the genus Streptomyces, are significant producers of branched-chain fatty acids. frontiersin.orgnih.gov These filamentous bacteria are well-known for their ability to synthesize a vast array of secondary metabolites. frontiersin.orghu.edu.jo Research has led to the isolation and identification of 12-methyltetradecanoic acid from Streptomyces species.

One study successfully isolated 12-methyltetradecanoic acid from Streptomyces sp. UST040711-290, a bacterium sourced from deep-sea sediments. researchgate.net The production of this compound was found to be influenced by culture conditions such as temperature and nutrient availability. researchgate.net Optimal production was achieved at a temperature of 30°C and a pH of 7. researchgate.net Furthermore, increasing the nutrient concentration in the culture medium resulted in a significant increase in the yield of 12-methyltetradecanoic acid. researchgate.net The methyl ester of 12-methyltetradecanoic acid has also been reported in other Streptomyces species, including Streptomyces malaysiense, Streptomyces malaysiensis, and Streptomyces lydicus. nih.gov

Table 1: Microbial Production of 12-Methyltetradecanoic Acid by Streptomyces sp. UST040711-290

| Parameter | Condition | 12-MTA Yield |

|---|---|---|

| Temperature | 30°C | Highest Recorded Yield |

| pH | 7 | 393 µg/L |

| Nutrient Concentration | 4x Original Level | 1,339 µg/L |

Data sourced from ResearchGate. researchgate.net

Branched-chain fatty acids are known components of animal fats, although typically in small amounts compared to straight-chain fatty acids. gerli.com The presence of 12-methyltetradecanoic acid has been documented in the lipids of several animals.

Mutton Fat: Early research identified and isolated (+)-12-methyltetradecanoic acid from mutton fat. nih.gov This finding was significant as it confirmed the existence of this specific branched-chain fatty acid in ruminant fats. nih.gov

Horse Fat: Analysis of fatty acids from horse fat has revealed the presence of 12-methyltetradecanoic acid, constituting 4.23% of the total fatty acids in one study. researchcommons.org Animal fats, in general, contain a narrower range of fatty acids compared to plant oils and are more saturated. gerli.com The fatty acid composition of horse meat is noted for its relatively high content of polyunsaturated fatty acids compared to other red meats. jfrm.ru

Butterfat: While detailed compositions vary, butterfat is known to contain a complex mixture of fatty acids, including various branched-chain fatty acids.

Table 2: Occurrence of 12-Methyltetradecanoic Acid in Animal Lipids

| Animal Source | Percentage of Total Fatty Acids |

|---|---|

| Horse Fat | 4.23% |

| Mutton Fat | Present, not quantified |

Data sourced from Chemistry and Chemical Engineering Journal and Biochemical Journal. nih.govresearchcommons.org

Beyond microbial cultures and animal fats, 12-methyltetradecanoic acid can be found in other biological substances.

Wool Wax: Wool wax, also known as lanolin, is a complex mixture of esters, fatty acids, and alcohols secreted by the sebaceous glands of sheep. nih.govwoolwaxusa.com As a product of sheep, it contains many of the same fatty acids found in mutton fat, including branched-chain fatty acids. nih.gov The chemical composition of wool wax includes a variety of lipids that serve to protect the wool. nih.gov

Enantiomeric Distribution in Natural Isolates

Anteiso-fatty acids are chiral molecules due to the methyl branch on the antepenultimate carbon atom. researchgate.net In nature, these fatty acids typically exist with a predominance of the (S)-enantiomer. researchgate.net This stereochemical preference is thought to arise from the biosynthetic pathway, which often involves the amino acid L-isoleucine. researchgate.net

However, the isolation of (+)-12-methyltetradecanoic acid from mutton fat represents a significant finding. nih.gov The positive optical rotation of this isolated compound corresponds to the (R)-configuration. This indicates that while the (S)-enantiomer of anteiso-fatty acids is more commonly reported, the (R)-enantiomer also occurs naturally. The specific enantiomeric distribution can vary depending on the biological source and the specific biosynthetic pathways involved.

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Systems Involved in Biosynthesis (e.g., in rumen microbes)

The biosynthesis of anteiso-fatty acids, including 12-methyltetradecanoic acid, is a hallmark of various bacteria, notably those residing in the rumen of ruminant animals. nih.gov The primary enzymatic machinery responsible for the elongation of the fatty acid chain is the fatty acid synthase (FAS) complex . wikipedia.orgnih.gov This multi-enzyme system iteratively adds two-carbon units, derived from malonyl-CoA, to a starter molecule. nih.gov

In the case of anteiso-fatty acids, the synthesis is initiated with a branched-chain primer. nih.gov The FAS complex in these bacteria exhibits a degree of promiscuity, allowing it to utilize these branched starter units, a key deviation from the synthesis of straight-chain fatty acids which typically use acetyl-CoA as a primer. wikipedia.org While the FAS complex is central to elongation, the stereochemical outcome of the final product is largely determined by the precursor molecule and the initial priming steps.

Role of Branched-Chain Amino Acid Precursors (e.g., L-isoleucine)

The essential branched-chain amino acid L-isoleucine is the primary precursor for the biosynthesis of the more common (S)-enantiomer of anteiso-fatty acids. nih.gov The metabolic journey begins with the catabolism of L-isoleucine, which is converted into 2-methylbutanoyl-CoA . wikipedia.orgnih.gov This molecule serves as the starter unit, or primer, for the FAS complex.

The stereochemistry of the L-isoleucine molecule, specifically at its beta-carbon, dictates the stereochemistry of the resulting fatty acid. The (2S, 3S) configuration of L-isoleucine leads to the formation of a (S)-2-methylbutanoyl-CoA primer, which, after subsequent elongation by the FAS system, results in the synthesis of (S)-anteiso-fatty acids. nih.gov However, the formation of (12R)-12-methyltetradecanoic acid suggests an alternative or modified pathway, as the direct use of L-isoleucine as a primer typically yields the opposite stereoisomer.

Microbial Metabolic Pathways Leading to this compound

The established microbial metabolic pathway for anteiso-fatty acids, originating from L-isoleucine, predominantly yields the (S)-enantiomer. nih.gov Studies on rumen fluid have shown that supplementation with L-isoleucine significantly increases the production of anteiso-fatty acids, which are almost exclusively the (S)-isomer. nih.gov

The presence of the (12R)-enantiomer, therefore, points to the existence of a distinct and less-understood biosynthetic route. Research has indicated that small proportions of (R)-anteiso-fatty acids are indeed formed in rumen fluid, even without the addition of isoleucine precursors. nih.gov This suggests a separate pathway with different stereospecificity. Two potential, though not definitively proven, alternative routes for the formation of (R)-anteiso-fatty acids have been proposed:

Elongation of (R)-4-methylhexanoic acid : It is hypothesized that the elongation of a pre-existing (R)-configured branched-chain fatty acid could lead to the formation of (R)-anteiso-fatty acids. plos.org

Methylation of an unsaturated fatty acid : Another possibility involves the methylation of a specific unsaturated fatty acid precursor, which could introduce the methyl group with the (R) configuration. plos.org

The specific microorganisms and enzymatic players in this alternative pathway remain an active area of investigation.

In Vivo Metabolism and Fate in Model Organisms (e.g., rat metabolism studies)

Once ingested, branched-chain fatty acids undergo metabolic processing. Studies in rats have provided insights into the fate of these molecules. The metabolism of the dextrorotatory or (+)-anteiso-acids, which corresponds to the (S)-enantiomer, has been investigated. In one study, when (+)-12-methyltetradecanoic acid was fed to rats, it was found to be deposited in the carcass fat to a limited extent. A significant portion of the ingested fatty acid was also metabolized, as evidenced by its breakdown and the subsequent incorporation of its metabolites into other fatty acids.

Specifically, the metabolism of (+)-12-methyltetradecanoic acid in rats led to the formation of shorter-chain fatty acids and some odd-numbered straight-chain fatty acids, indicating that the branched-chain structure undergoes degradation. The study suggested that the metabolism likely proceeds via omega-oxidation followed by beta-oxidation from both ends of the molecule.

It is important to note that this study focused on the (+)-enantiomer. The specific in vivo metabolism and fate of This compound have not been as extensively detailed in the available scientific literature. However, general studies on the metabolism of branched-chain fatty acids in rats indicate that their breakdown primarily occurs in peroxisomes rather than mitochondria. nih.gov This is because the branched structure can hinder the enzymes of mitochondrial beta-oxidation. nih.gov Therefore, it is plausible that this compound is also predominantly metabolized through peroxisomal oxidation pathways.

Table of Research Findings on Anteiso-Fatty Acid Biosynthesis

| Precursor | Organism/System | Primary Product Stereochemistry | Reference |

| L-isoleucine | Rumen Fluid | (S)-anteiso-fatty acids | nih.gov |

| Not specified | Rumen Fluid | Small amounts of (R)-anteiso-fatty acids | nih.gov |

| 2-methylbutanoyl-CoA | Bacteria (general) | Anteiso-fatty acids | wikipedia.org |

Chemical Synthesis and Stereochemical Control

Strategies for Enantioselective Synthesis of (12R)-12-methyltetradecanoic Acid

The synthesis of the specific (R)-enantiomer of 12-methyltetradecanoic acid relies on asymmetric synthesis, which creates a new stereogenic center in a molecule, leading to a predominance of one enantiomer over the other. pharmaguideline.com Key strategies to achieve this include chiral pool synthesis and the use of chiral catalysts.

Chiral Pool Synthesis: A prominent strategy for synthesizing enantiomerically pure compounds is to start with a readily available, inexpensive, and enantiomerically pure natural product. This approach, known as chiral pool synthesis, leverages the existing chirality of the starting material to build the target molecule. wikipedia.orgstudysmarter.co.uknumberanalytics.com For the synthesis of this compound, a potential starting material from the chiral pool is (R)-(+)-citronellol. This terpene possesses the required (R)-stereocenter at the methyl-branched carbon, which would correspond to the C-12 position of the target fatty acid after appropriate chain extension and functional group transformations. The synthesis would preserve the chirality of the initial material throughout the reaction sequence. nih.gov Other natural products like amino acids and sugars also serve as common starting points in chiral pool synthesis. wikipedia.orgstudysmarter.co.uk

Asymmetric Catalysis: An alternative to chiral pool synthesis involves the use of chiral catalysts to induce enantioselectivity in a reaction starting from an achiral precursor. pharmaguideline.com For instance, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst, such as one based on rhodium or ruthenium with chiral ligands like BINAP, can create the desired stereocenter with high enantiomeric excess. pharmaguideline.com Another approach is the asymmetric reduction of a keto-ester precursor using chiral catalysts, which has been successfully applied to the synthesis of chiral β-hydroxy methyl esters. researchgate.net Although not specifically documented for this compound, these established methods represent a viable synthetic route.

Synthetic Methodologies for Enantiomers and Analogues (e.g., ozonolysis, oxidation, esterification)

The construction of the carbon backbone and the introduction of the carboxylic acid functionality in 12-methyltetradecanoic acid and its analogs can be achieved through a variety of established synthetic methodologies.

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds in unsaturated fatty acids, yielding aldehydes, ketones, or carboxylic acids. mdpi.comgoogle.comnih.govresearchgate.net This reaction is particularly useful for producing bifunctional molecules that can serve as precursors in polymer and lubricant synthesis. digitellinc.com In the context of synthesizing 12-methyltetradecanoic acid analogues, the ozonolysis of a larger unsaturated fatty acid could be employed to generate a fragment of the required chain length with a terminal functional group amenable to further elaboration. For example, the ozonolysis of oleic acid produces nonanoic acid and azelaic acid. researchgate.net A similar strategy could be envisioned starting from a custom-synthesized unsaturated fatty acid to yield a precursor for the target molecule. The reaction is typically carried out by bubbling ozone through a solution of the alkene, often in a solvent like methanol (B129727), followed by a work-up step to yield the desired products. google.comnih.gov

Oxidation: The final step in the synthesis of this compound, after the chiral center and the carbon chain are established, is typically the oxidation of a terminal alcohol or aldehyde to a carboxylic acid. This can be achieved using a variety of oxidizing agents. For instance, the oxidation of a primary alcohol can be carried out using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder conditions can also be employed to avoid side reactions.

Esterification: Esterification is a fundamental reaction in fatty acid chemistry, often used for protection of the carboxylic acid group or for analysis (e.g., preparing methyl esters for gas chromatography). researchgate.net In a synthetic sequence, a carboxylic acid can be converted to its methyl or ethyl ester to facilitate purification or to prevent its interference in subsequent reaction steps. The ester can then be hydrolyzed back to the carboxylic acid in the final step of the synthesis. Conversely, oxidative esterification can convert an aldehyde directly to an ester.

A hypothetical synthetic sequence for an analogue could involve the ozonolysis of an appropriate unsaturated ester, followed by further chemical transformations and a final hydrolysis of the ester to yield the free fatty acid.

Assessment of Optical Purity and Stereoisomeric Characterization

After the synthesis of a chiral molecule like this compound, it is crucial to determine its optical purity, which is the extent to which one enantiomer is present in excess over the other. This is typically expressed as enantiomeric excess (ee). google.com

Chiral Gas Chromatography (GC): A primary method for determining the enantiomeric composition of volatile chiral compounds is gas chromatography using a chiral stationary phase (CSP). nih.govacs.org For anteiso-fatty acids like 12-methyltetradecanoic acid, the fatty acids are first converted to their methyl esters to increase their volatility. These esters are then separated on a capillary column coated with a chiral selector, such as a derivatized cyclodextrin. nih.govacs.org This technique allows for the baseline separation of the (R)- and (S)-enantiomers, and the ratio of their peak areas gives a direct measure of the enantiomeric excess. nih.gov Studies have successfully used heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin as a CSP to separate the enantiomers of 12-methyltetradecanoic acid, confirming that the (R)-enantiomer elutes before the (S)-enantiomer. acs.org

Other Analytical Methods: Besides chiral GC, other techniques can be employed for stereoisomeric characterization.

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry can be used to identify the separated enantiomers based on their fragmentation patterns. The mass spectrum of the methyl ester of 12-methyltetradecanoic acid provides a unique fingerprint for its identification. researchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum can be used to determine the enantiomeric excess of a sample by comparing its intensity to that of an enantiomerically pure standard.

The following interactive table summarizes the analytical techniques used for the stereoisomeric characterization of 12-methyltetradecanoic acid.

| Analytical Technique | Principle | Application to this compound | Key Findings |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Separation of the methyl esters of (R)- and (S)-12-methyltetradecanoic acid. | Allows for the quantification of enantiomeric excess (ee). The (R)-enantiomer typically elutes before the (S)-enantiomer on specific cyclodextrin-based columns. acs.org |

| Mass Spectrometry (MS) | Ionization and fragmentation of molecules to determine their mass-to-charge ratio. | Coupled with GC (GC-MS) for the identification of the separated enantiomers. | Provides structural confirmation of the 12-methyltetradecanoic acid methyl ester. researchgate.net |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Determination of enantiomeric excess by comparing the CD spectrum of the sample to a pure standard. | Provides a measure of the optical purity of the synthesized compound. |

Biological Activities and Cellular Effects of 12r 12 Methyltetradecanoic Acid

Antimicrobial and Anti-Biofilm Properties

(12R)-12-methyltetradecanoic acid exhibits a range of antimicrobial and anti-biofilm activities, affecting bacteria and fungi through various mechanisms. These properties are of significant interest in the search for new agents to combat microbial growth and pathogenesis.

Inhibition of Bacterial Motility and Virulence Factor Production

A notable effect of this compound is its ability to inhibit the swarming motility of Pseudomonas aeruginosa, a complex surface motility behavior. At a concentration of 10 μg/mL, it has been shown to completely inhibit swarming. researchgate.net This inhibition is associated with the repression of the extracellular production of surfactants, such as rhamnolipids and their precursors, which are necessary for this form of motility. sigmaaldrich.com Interestingly, while it significantly impacts swarming, it only slightly represses flagella-driven swimming motility and has no effect on pili-mediated twitching motility. researchgate.net In addition to motility repression, this fatty acid has been observed to cause a 31% reduction in biofilm formation by P. aeruginosa, suggesting a broader influence on its cellular activities. researchgate.net

| Effect on Pseudomonas aeruginosa PAO1 | Concentration | Observation | Reference |

| Swarming Motility | 10 µg/mL | Complete inhibition | researchgate.net |

| Swimming Motility | 10 µg/mL | Slight repression | researchgate.net |

| Twitching Motility | 10 µg/mL | No effect | researchgate.net |

| Biofilm Formation | Not Specified | 31% repression | researchgate.net |

| Surfactant Production | Not Specified | Markedly repressed | sigmaaldrich.com |

Direct Antibacterial Activity Against Specific Microorganisms

While extensive data on the direct antibacterial spectrum of this compound is not available in the reviewed literature, it has been isolated from Streptomyces sp. UST040711-290, a strain noted for its strong antibacterial activity. researchgate.net General studies on branched-chain fatty acids indicate they possess antibacterial properties. researchgate.net However, specific minimum inhibitory concentration (MIC) values for this compound against Bacillus subtilis, Curtobacterium flaccumfaciens, and Rothia terrae are not detailed in the accessible scientific reports. Further research is required to fully characterize its direct antibacterial efficacy against a broader range of microorganisms.

Antifungal Effects and Inhibition of Pathogen Development

This compound has demonstrated specific antifungal activity by inhibiting the formation of the appressorium in Magnaporthe oryzae, the fungus responsible for rice blast disease. nih.gov The appressorium is a specialized infection structure crucial for the fungus to penetrate its host. nih.govnih.gov This fatty acid was identified as the active compound from an endophytic bacterium, Stenotrophomonas maltophilia, that prevents this key developmental stage in the pathogen. nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 83.5 μM. nih.gov This specific action on a critical infection process highlights its potential as a targeted antifungal agent.

| Antifungal Activity | Organism | Effect | IC50 | Reference |

| Appressorium Formation | Magnaporthe oryzae | Inhibition | 83.5 μM | nih.gov |

Modulation of Eukaryotic Cell Processes

Beyond its effects on microbes, this compound also influences processes within eukaryotic cells, including angiogenesis and cell proliferation, which are critical in both normal physiology and disease states like cancer.

Angiogenesis Inhibition in Experimental Models

This branched-chain fatty acid has been identified as a novel inhibitor of angiogenesis, the formation of new blood vessels. In mouse models of corneal alkali injury and Pseudomonas aeruginosa infection, topical administration of this compound was found to be at least as effective as dexamethasone (B1670325) in reducing corneal neovascularization. nih.govnist.gov The primary effect observed was a reduction in the linear incursion of new blood vessels into the central cornea. nih.gov A significant advantage of treatment with this compound compared to dexamethasone in the alkali injury model was a five-fold lower level of polymorphonuclear leukocyte infiltration and the absence of persistent epithelial defects. nih.gov These findings suggest that this compound could offer a clinically significant alternative for managing vessel growth in the cornea. nih.gov

Effects on Cell Proliferation in Specific Cell Lines

This compound has been shown to inhibit the proliferation of various cancer cell lines, with a particular focus on PC3 prostate cancer cells. researchgate.net The inhibitory concentrations (IC50) for its effect on different cell lines range from 17.99 to 35.44 µg/mL. researchgate.net In PC3 cells, this inhibition of proliferation is achieved through the induction of apoptosis, a form of programmed cell death. researchgate.net At a concentration of 50 µg/mL, it increased the activity of caspase-3, a key executioner enzyme in apoptosis, by four to seven-fold compared to control cells. researchgate.net The mechanism underlying these effects is associated with the inhibition of 5-lipoxygenase, leading to a reduced level of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite that promotes cell survival. researchgate.net

| Effect on Cancer Cell Proliferation | Cell Line | IC50 (µg/mL) | Mechanism | Reference |

| Inhibition of Proliferation | Various cancer cell lines | 17.99 - 35.44 | Induction of apoptosis | researchgate.net |

| Caspase-3 Activation | PC3 prostate cancer cells | 50 µg/mL (concentration tested) | 4 to 7-fold increase | researchgate.net |

| 5-HETE Reduction | PC3 prostate cancer cells | 25 µg/mL (concentration tested) | 45% reduction | researchgate.net |

Immunomodulatory Activities (e.g., inhibition of myeloperoxidase release from human polymorphonuclear leukocytes)

Information regarding the specific immunomodulatory activities of this compound, particularly its effect on the inhibition of myeloperoxidase release from human polymorphonuclear leukocytes, is not available in the reviewed scientific literature. Further research is required to elucidate the potential role of this compound in modulating immune responses.

Larval Settlement Inhibition in Marine Organisms (e.g., Hydroides elegans)

This compound, also referred to as 12-methyltetradecanoic acid (12-MTA) in some literature, has been identified as a potent inhibitor of larval settlement in the marine polychaete Hydroides elegans. This activity is of significant interest in the development of environmentally benign antifouling agents.

Research has demonstrated that 12-MTA, isolated from the marine bacterium Streptomyces sp. UST040711-290, effectively prevents the settlement of H. elegans larvae. The inhibitory effect is dose-dependent, with significant activity observed at low micromolar concentrations.

To understand the molecular mechanism behind this inhibition, studies have investigated the effect of 12-MTA on the gene expression of key proteins involved in larval settlement. The findings indicate that 12-MTA treatment leads to a downregulation of Ran GTPase activating protein (GAP) and an upregulation of ATP synthase (AS) in the larvae of H. elegans. The expression of other crucial genes, such as NADH dehydrogenase (ND) and cell division cycle protein (CDC), was not significantly affected. This differential gene expression suggests a targeted interference with the signaling pathways that govern the transition from a planktonic larval stage to a sessile adult form.

The following table summarizes the research findings on the larval settlement inhibition by this compound:

| Organism | Compound | Observed Effect | Affected Genes |

| Hydroides elegans | This compound | Strong inhibition of larval settlement | Downregulation of Ran GTPase activating protein (GAP); Upregulation of ATP synthase (AS) |

Molecular Mechanisms of Action

Interaction with Bacterial Signaling Pathways and Virulence Regulation

(12R)-12-methyltetradecanoic acid has been shown to interact with bacterial signaling pathways, notably in Pseudomonas aeruginosa, a versatile opportunistic pathogen. The compound interferes with the production of virulence factors that are crucial for the bacterium's motility and biofilm formation.

One of the key mechanisms is the repression of the production of rhamnolipids and their precursors, 3-(3-hydroxyalkanoyloxy)-alkanoic acids (HAAs). researchgate.net These molecules act as surfactants and are essential for the swarming motility of P. aeruginosa. Research has demonstrated that the addition of 12-methyltetradecanoic acid to culture media significantly represses the surfactant activity in the extracellular fraction of P. aeruginosa cultures. researchgate.net This leads to a marked reduction in swarming activity. researchgate.net Studies using mutants of P. aeruginosa have further clarified this mechanism. A mutant unable to produce both rhamnolipids and HAAs showed a complete loss of surfactant activity and significantly reduced swarming. researchgate.net In contrast, a mutant that could produce HAAs but not rhamnolipids exhibited weak extracellular surfactant activity, which was lost when 12-methyltetradecanoic acid was added to the medium. researchgate.net These findings indicate that 12-methyltetradecanoic acid's ability to reduce extracellular surfactant activity is a primary reason for the observed defect in the swarming motility of P. aeruginosa PAO1. researchgate.net

Table 1: Effect of 12-Methyltetradecanoic Acid on P. aeruginosa Surfactant Activity and Motility

| Condition | Observed Effect | Reference |

|---|---|---|

| Addition of 12-MTA | Repressed surfactant activity in extracellular fraction | researchgate.net |

| rhlA mutant (no rhamnolipids or HAAs) | Complete loss of surfactant activity, markedly reduced swarming | researchgate.net |

| rhlB mutant (HAAs produced, no rhamnolipids) | Weak extracellular surfactant activity | researchgate.net |

| rhlB mutant + 12-MTA | Loss of weak extracellular surfactant activity | researchgate.net |

Eukaryotic Receptor and Enzyme Targeting

In eukaryotes, this compound interacts with specific receptors and enzymes, leading to the modulation of various cellular processes.

This compound has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) pathway. researchgate.net This pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. In a study examining the effects of 12-methyltetradecanoic acid on prostate cancer cells, it was found that the compound could inhibit the proliferation of these cells by inducing apoptosis. researchgate.net A key part of this mechanism was the selective inhibition of the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of 5-lipoxygenase. researchgate.net At a concentration of 25 µg/ml, 12-methyltetradecanoic acid reduced the level of 5-HETE by 45%. researchgate.net Furthermore, the addition of exogenous 5-HETE was able to protect the cancer cells from the cell death induced by 12-methyltetradecanoic acid, confirming that the inhibition of the 5-lipoxygenase pathway is a significant component of its mechanism of action. researchgate.net

Studies on the antifouling mechanism of 12-methyltetradecanoic acid against the polychaete Hydroides elegans have revealed its ability to modulate gene expression. The inhibitory effect of this fatty acid on the settlement of H. elegans larvae is associated with specific changes in gene expression. researchgate.net Research has shown that 12-methyltetradecanoic acid causes a down-regulation of the GTPase-activating gene and an up-regulation of the ATP synthase gene. researchgate.net In the larvae treated with 12-MTA, the relative expression level of the GTPase-activating protein gene significantly decreased, while the relative expression level of the ATP synthase gene significantly increased. researchgate.net This suggests that its biological effects in this context are mediated through the specific regulation of genes involved in cellular signaling and energy metabolism. researchgate.net

Table 2: Modulation of Gene Expression in H. elegans by 12-Methyltetradecanoic Acid

| Gene | Effect of 12-MTA Treatment | Reference |

|---|---|---|

| GTPase-activating gene | Down-regulation | researchgate.net |

| ATP synthase gene | Up-regulation | researchgate.net |

The fatty acid kinase (Fak) system in Gram-positive bacteria like Staphylococcus aureus is crucial for the incorporation of host-derived fatty acids into their phospholipids. This system is composed of two main proteins: FakA, which is an ATP-binding protein, and FakB, a fatty acid binding protein. S. aureus possesses two different FakB proteins, FakB1 and FakB2, which have distinct fatty acid specificities. FakB1 has been shown to selectively bind to saturated fatty acids. Since this compound is a saturated branched-chain fatty acid, it is a substrate for the FakB1 protein. The binding of the fatty acid to FakB1 allows it to be brought into the cytosol, where it can be phosphorylated by FakA and subsequently incorporated into the bacterial membrane phospholipids. This process is not only important for membrane synthesis but also impacts the transcription of numerous virulence factors in S. aureus.

Stereospecificity in Molecular Interactions and Biological Outcomes

The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be critical for its biological activity. While the general biological activities of 12-methyltetradecanoic acid have been studied, specific research delineating the differential effects of its (R) and (S) enantiomers on the inhibition of myeloperoxidase (MPO) release was not available in the reviewed scientific literature. Therefore, the specific activity of the (S)-enantiomer in MPO release inhibition cannot be confirmed at this time.

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of (12R)-12-methyltetradecanoic acid from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominently used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. For fatty acids like 12-methyltetradecanoic acid, derivatization is typically required to increase their volatility. sigmaaldrich.com The most common derivatization method is methylation to form fatty acid methyl esters (FAMEs). researchgate.netnih.govresearchgate.net The resulting methyl 12-methyltetradecanoate can then be readily analyzed by GC-MS. nih.govresearchgate.netnist.gov The mass spectrum of the methyl ester of 12-methyltetradecanoic acid shows characteristic fragmentation patterns that allow for its definitive identification. researchgate.net For instance, the mass spectrum of the methyl ester of authentic 12-methyltetradecanoic acid can be compared with that of an isolated compound to confirm its identity. researchgate.net A predicted GC-MS spectrum for the non-derivatized (+)-12-Methyltetradecanoic acid is also available, though it is intended as a guide and requires further experimental confirmation. mcdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a robust alternative for analyzing fatty acids without the need for derivatization, although derivatization can still be employed. researchgate.netnih.gov Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers high resolution and sensitivity. researchgate.netnih.gov A common approach involves using a reversed-phase column, such as a C8 or C18 column, with a mobile phase gradient. nih.govmassbank.jp For example, a method using a C8 reversed-phase column with a water-methanol gradient containing an ion-pairing agent like tributylamine (B1682462) has been developed for the analysis of a wide range of fatty acids, including those with 14 to 36 carbon atoms. nih.gov This technique, coupled with high-resolution mass spectrometry (e.g., Orbitrap), allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, aiding in the identification and quantification of the fatty acid. nih.govmassbank.jp

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Derivatization | Key Findings |

| GC-MS | Capillary, OV-1 | Methylation (FAMEs) | Provides characteristic mass spectra for identification. researchgate.netnist.gov |

| LC-MS/MS | BEH C18 | None | Allows for direct analysis of the underivatized acid. massbank.jp |

| UHPLC-MS/MS | Chiral stationary phases | Pre-column derivatization with 1-naphthylamine (B1663977) | Enables enantioselective separation. researchgate.net |

Spectroscopic Approaches

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide detailed structural information essential for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. aocs.org Both ¹H NMR and ¹³C NMR provide valuable information about the carbon skeleton and the position of the methyl branch in 12-methyltetradecanoic acid. aocs.orgncsu.edu In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal the connectivity of the atoms, while ¹³C NMR provides information about the different carbon environments within the molecule. aocs.orgncsu.edu For complex samples, two-dimensional NMR techniques can be employed to further resolve the structure.

Mass Spectrometry (MS): As discussed in the context of chromatographic techniques, mass spectrometry is critical for determining the molecular weight and fragmentation pattern of 12-methyltetradecanoic acid and its derivatives. researchgate.netmassbank.jp High-resolution mass spectrometry can provide the accurate mass of the molecule, which in turn allows for the determination of its elemental composition. spectroscopyonline.com The fragmentation pattern observed in the mass spectrum is unique to the molecule's structure and serves as a fingerprint for its identification. researchgate.netmassbank.jp For instance, in the LC-ESI-QTOF-MS/MS analysis of 12-methyltetradecanoic acid, a precursor ion of [M+H]⁺ at m/z 243.2319 is observed, along with characteristic product ions. massbank.jp

Table 2: Spectroscopic Data for 12-methyltetradecanoic acid and its Methyl Ester

| Technique | Compound | Key Spectral Features | Reference |

| ¹H NMR | Methyl 12-methyltetradecanoate | Data available from spectral databases. | nih.gov |

| ¹³C NMR | Methyl 12-methyltetradecanoate | Data available from spectral databases. | nih.gov |

| GC-MS (EI) | Methyl 12-methyltetradecanoate | Characteristic fragmentation pattern. | researchgate.netnist.gov |

| LC-ESI-QTOF-MS/MS | 12-Methyltetradecanoic acid | Precursor [M+H]⁺ at m/z 243.2319. | massbank.jp |

Methods for Enantiomeric Purity and Isomer Analysis

Since 12-methyltetradecanoic acid is a chiral molecule, with the (12R)- and (12S)- enantiomers, methods for their separation and analysis are crucial. researchgate.net The analysis of branched-chain fatty acid isomers also presents a significant challenge. researchgate.net

Chiral chromatography is the primary technique used for the enantiomeric separation of chiral compounds. researchgate.net This can be achieved using chiral stationary phases (CSPs) in either gas chromatography or liquid chromatography. For instance, UHPLC methods employing polysaccharide-based chiral columns have been shown to be effective for the enantioselective separation of branched-chain fatty acids. researchgate.net In one study, pre-column derivatization with 1-naphthylamine followed by separation on a Chiralpak IG-U column allowed for the chiral separation of anteiso-methyl branched fatty acids. researchgate.net

The distinction between different structural isomers of methyl-branched fatty acids can also be accomplished using advanced chromatographic techniques. researchgate.net The retention behavior on different UHPLC columns, including both reversed-phase and chiral columns, can be used to differentiate between isomers. researchgate.net

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical step to ensure accurate and reliable analysis of this compound. This often involves extraction from the sample matrix followed by derivatization to enhance its analytical properties. nih.govucdavis.edu

Extraction: The initial step usually involves extracting the fatty acids from the sample. For biological samples, this may involve saponification to release the fatty acids from lipids, followed by liquid-liquid extraction. nih.gov

Derivatization: As previously mentioned, derivatization is frequently employed, especially for GC analysis. sigmaaldrich.com The most common method is the conversion of the carboxylic acid to its methyl ester (FAME). researchgate.netnih.gov This can be achieved using various reagents, such as boron trifluoride in methanol (B129727) (BF₃/MeOH) or (trimethylsilyl)diazomethane (TMSD). nih.gov TMSD-based methylation is noted to be a simple, safe, and less time-consuming method that produces fewer interferences for plant-derived fatty acids. nih.gov Another derivatization technique is silylation, where the active hydrogen of the carboxylic acid is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnist.govnih.gov For instance, the trimethylsilyl ester of 12-methyltetradecanoic acid has been analyzed by gas chromatography. nist.gov

The choice of derivatization method depends on the analytical technique being used and the specific requirements of the analysis. sigmaaldrich.comnih.gov

Derived Compounds and Structure Activity Relationships

Studies on Alkyl Esters (e.g., methyl 12-methyltetradecanoate)

Methyl 12-methyltetradecanoate is the fatty acid methyl ester that results from the formal condensation of the carboxyl group of 12-methyltetradecanoic acid with methanol (B129727). nih.gov This derivative is primarily used in research settings for the analysis and identification of its parent compound, 12-methyltetradecanoic acid. It has been reported as a metabolite in various Streptomyces species, including Streptomyces malaysiense, Streptomyces malaysiensis, and Streptomyces lydicus. nih.gov

The chemical and physical properties of methyl 12-methyltetradecanoate are well-documented, facilitating its identification in metabolic studies.

Table 1: Chemical and Physical Properties of Methyl 12-methyltetradecanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H32O2 | nih.govlarodan.comcaymanchem.com |

| Molecular Weight | 256.42 g/mol | nih.govlarodan.com |

| CAS Number | 5129-66-8 | larodan.comcaymanchem.com |

| Appearance | Liquid | caymanchem.com |

| Purity | >98% | larodan.com |

Structure-Activity Relationship Investigations of Branched-Chain Fatty Acid Analogues

The structural features of 12-methyltetradecanoic acid, particularly the methyl branch on the antepenultimate carbon, are crucial for its biological activities. Structure-activity relationship (SAR) studies have been conducted to compare its efficacy with its straight-chain analogue, myristic acid, and other related compounds.

One significant area of investigation is its potential as an anti-cancer agent. A study on the targeted arterial delivery of 12-methyltetradecanoic acid in a rabbit model of squamous cell carcinoma demonstrated a dose-dependent inhibition of tumor growth. In contrast, myristic acid, which has the same carbon chain length but lacks the methyl branch, was found to stimulate tumor growth. This highlights the importance of the branched structure for its anti-proliferative effects.

Another key activity of 12-methyltetradecanoic acid is its antifouling property, particularly against the settlement of marine organisms. It has been identified as a potent inhibitor of larval settlement of the polychaete Hydroides elegans. The antifouling activity of 12-methyltetradecanoic acid is compared with other compounds in the table below.

Table 2: Antifouling Activity of 12-methyltetradecanoic acid and Other Compounds

| Compound | Organism | EC50 (µg/mL) | LC50 (µg/mL) | Source |

|---|---|---|---|---|

| 12-Methyltetradecanoic acid | Hydroides elegans | 2.5 | >25 | |

| Radicicol | Ciona savignyi | 0.8 (IC99) | Not specified | nih.gov |

| Polygodial | Ciona savignyi | 0.003 (IC99) | Not specified | nih.gov |

Biosynthetically Related Branched-Chain Fatty Acids and their Activities

(12R)-12-methyltetradecanoic acid belongs to the class of anteiso-branched-chain fatty acids (BCFAs). The biosynthesis of these fatty acids in bacteria typically starts from branched-chain amino acids. nih.govresearchgate.net Specifically, anteiso-BCFAs with an odd number of carbon atoms, such as 12-methyltetradecanoic acid (an anteiso-C15 fatty acid), are derived from the amino acid isoleucine. researchgate.netfrontiersin.org

These biosynthetically related BCFAs exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. oup.comnih.gov The methyl branching is a key structural feature that influences the physical properties and biological functions of these fatty acids, distinguishing them from their straight-chain counterparts. frontiersin.org For instance, BCFAs are important components of bacterial cell membranes, where they influence fluidity and permeability. frontiersin.orgoup.com

The table below summarizes some biosynthetically related BCFAs, their precursors, and their reported biological activities.

Table 3: Biosynthetically Related Branched-Chain Fatty Acids and Their Activities

| Branched-Chain Fatty Acid | Precursor Amino Acid | Reported Biological Activities | Source |

|---|---|---|---|

| iso-14:0 (12-methyltridecanoic acid) | Valine | Component of bacterial membranes | frontiersin.org |

| anteiso-15:0 (12-methyltetradecanoic acid) | Isoleucine | Antifouling, antitumor, antibacterial | oup.com |

| iso-15:0 (13-methyltetradecanoic acid) | Leucine | Antiproliferative against cancer cells, anti-inflammatory | nih.gov |

| iso-16:0 (14-methylpentadecanoic acid) | Valine | Component of bacterial membranes | frontiersin.org |

| anteiso-17:0 (14-methylhexadecanoic acid) | Isoleucine | Component of bacterial membranes | frontiersin.org |

| iso-17:0 (15-methylhexadecanoic acid) | Leucine | Component of bacterial membranes | frontiersin.org |

Current Research Challenges and Future Directions

Elucidation of Undefined Mechanisms of Action

A primary challenge in the research of (12R)-12-methyltetradecanoic acid lies in fully understanding its mechanisms of action. For instance, its ability to inhibit appressorium formation in pathogenic fungi is a key area of investigation. Appressoria are specialized infection structures crucial for many plant pathogenic fungi, and their inhibition could lead to novel antifungal strategies.

Additionally, research has shown that 12-methyltetradecanoic acid (12-MTA) can repress the extracellular production of surfactants necessary for the swarming motility of Pseudomonas aeruginosa PAO1. nih.gov This effect is achieved by reducing extracellular surfactant activity, which in turn leads to a defect in the bacteria's ability to swarm. nih.gov While these observations are significant, the precise molecular targets and signaling pathways involved remain to be fully elucidated. Further research is needed to pinpoint the specific enzymes or regulatory proteins that interact with this compound to bring about these effects.

Exploration of Novel Biological Activities in Diverse Biological Systems

The known biological activities of this compound are promising, but there is a vast, unexplored landscape of its potential effects in various biological systems. As a branched-chain fatty acid, it is known to be a component of the cell membranes of some bacteria and has been found in low percentages in the lipids of ruminants and fish. nih.gov

Studies have demonstrated that 12-MTA exhibits a range of biological effects, including:

Antimicrobial properties : It has been studied for its antibacterial effects. sigmaaldrich.comscbt.com

Inhibition of cancer cell proliferation : 12-MTA has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer cells, by inducing apoptosis. nih.gov This anti-tumor activity is associated with the inhibition of 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory molecules. nih.gov

Anti-angiogenic effects : Topical administration of 12-MTA has been shown to affect the development of corneal angiogenesis. moleculardepot.com

Future research should aim to systematically screen this compound for a wider range of biological activities. This could include investigating its potential as an anti-inflammatory, immunomodulatory, or metabolic-regulating agent. Exploring its effects on different cell types, tissues, and organisms will be crucial to uncovering its full therapeutic potential.

Development of Advanced Synthetic Strategies for Enantiomers and Metabolites

This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (12R) and (12S). researchgate.net The biological activity of chiral molecules can be highly dependent on their specific stereochemistry. Therefore, the development of efficient and stereoselective synthetic methods to produce pure enantiomers of 12-methyltetradecanoic acid is a critical research challenge.

Currently, the synthesis of specific enantiomers can be complex and expensive. Advanced synthetic strategies, potentially involving enzymatic catalysis or asymmetric synthesis, are needed to provide researchers with access to sufficient quantities of pure (12R)- and (12S)-12-methyltetradecanoic acid for biological testing. reactome.org Furthermore, understanding the metabolism of 12-methyltetradecanoic acid and being able to synthesize its metabolites will be essential for a complete understanding of its in vivo effects.

Integration of Multi-Omics Approaches in Fatty Acid Research

The advent of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the complex roles of fatty acids like this compound. researchgate.net By integrating data from these different levels of biological organization, researchers can gain a more holistic view of how this fatty acid influences cellular processes. researchgate.netnih.gov

For example, a multi-omics approach could be used to:

Identify the genes and proteins whose expression is altered by this compound. mdpi.com

Trace the metabolic pathways that are affected by this fatty acid. frontiersin.org

Uncover novel biomarkers that are indicative of its biological activity. nih.gov

Integrating multi-omics data presents significant computational and analytical challenges. However, overcoming these hurdles will be essential for building comprehensive models of fatty acid function and for identifying new therapeutic targets.

Role in Ecological Interactions and Environmental Microbiology

Branched-chain fatty acids, including this compound, are produced by various microorganisms and play important roles in their physiology and in their interactions with the environment. For instance, the fatty acid composition of bacteria, which can include anteiso fatty acids, is of taxonomic value. tudelft.nl

In Listeria monocytogenes, a food-borne pathogen, anteiso-C15:0 plays a critical role in its ability to grow at low temperatures by maintaining membrane fluidity. asm.orgresearchgate.netnih.gov The bacterium adjusts its fatty acid profile in response to cold, increasing the proportion of anteiso-C15:0. asm.orgasm.org

Furthermore, 12-MTA isolated from a marine Streptomyces species has been shown to have antifouling properties by inhibiting the larval settlement of the polychaete Hydroides elegans. researchgate.net This suggests a role for this fatty acid in mediating interactions between microorganisms and marine invertebrates.

Future research in this area should focus on:

Identifying the specific microorganisms that produce this compound in different environments.

Understanding how environmental factors influence its production.

Elucidating its role in microbial communication, competition, and symbiosis.

Exploring its potential applications in bioremediation and other environmental technologies.

Q & A

Q. How can researchers confirm the structure and enantiomeric purity of (12R)-12-methyltetradecanoic acid in synthetic or isolated samples?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the methyl branch at C12 (δ ~0.8–1.2 ppm for CH3) and the carboxylic acid proton (δ ~12 ppm). Compare with reference data for anteiso-C15 fatty acids .

- Mass Spectrometry (MS): Use EI-MS to identify molecular ions (e.g., m/z 242.4 for [M]+) and fragmentation patterns. Reference databases like NIST or MassBank (e.g., MS data for structurally similar 12-hydroxydodecanoic acid ) can validate spectral matches.

- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns). Derivatize the acid to its methyl ester (C16H32O2, CAS 5129-66-8) to enhance volatility for GC-MS analysis .

Q. What experimental approaches are used to assess the role of this compound in bacterial swarming motility?

Methodological Answer:

- Swarming Assays: Culture Pseudomonas aeruginosa PAO1 on semi-solid agar (0.5% agar) with varying concentrations of the compound. Measure motility zones after 24–48 hours .

- Surfactant Quantification: Extract extracellular surfactants (e.g., rhamnolipids) via solvent extraction and quantify using HPLC or colorimetric assays (e.g., orcinol method for rhamnose) to correlate inhibition with swarming repression .

- Gene Expression Analysis: Perform RT-qPCR to assess downregulation of surfactant biosynthesis genes (e.g., rhlA or rhlB) under treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial efficacy of this compound across studies?

Methodological Answer:

- Systematic Variable Control: Standardize bacterial strains, culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar), and compound solubility (use dimethyl sulfoxide or ethanol carriers at non-inhibitory concentrations) .

- Meta-Analysis of Dose-Response Data: Pool data from multiple studies to calculate EC50 values and assess heterogeneity using tools like RevMan. Stratify by bacterial species (e.g., Gram-negative vs. Gram-positive) .

- Mechanistic Studies: Compare membrane permeability (via fluorescent dyes like propidium iodide) and efflux pump activity (e.g., using inhibitors like PAβN) to identify strain-specific resistance mechanisms .

Q. What strategies enable enantioselective synthesis of this compound with high optical purity?

Methodological Answer:

- Chiral Auxiliary-Mediated Synthesis: Use (R)-configured Evans auxiliaries to direct methylation at C12. Deprotect the carboxylic acid via hydrolysis and purify by recrystallization .

- Biocatalytic Resolution: Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze ester precursors of the undesired (12S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC .

- Asymmetric Catalysis: Develop palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to construct the branched carbon skeleton. Optimize reaction conditions (temperature, solvent) to minimize racemization .

Q. How can researchers design experiments to investigate the thermodynamic stability of this compound in biological membranes?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Incorporate the compound into lipid bilayers (e.g., DPPC vesicles) and measure phase transition temperatures. Compare with straight-chain analogs to assess branched-chain effects on membrane fluidity .

- Molecular Dynamics Simulations: Use force fields (e.g., CHARMM36) to model interactions between the methyl branch and lipid acyl chains. Calculate free energy profiles for membrane insertion .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity to membrane proteins (e.g., transporters or receptors) to evaluate thermodynamic contributions to biological activity .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in bioassays?

Methodological Answer:

- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to determine EC50, Hill slope, and efficacy .

- ANOVA with Post-Hoc Tests: Compare treatment groups across multiple concentrations. Use Tukey’s HSD for pairwise comparisons to control Type I error .

- Principal Component Analysis (PCA): Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify clusters of genes/pathways affected by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.